![molecular formula C14H14N2O B12808978 1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one CAS No. 32283-51-5](/img/structure/B12808978.png)
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 165211 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is a part of a family of compounds known for their significant roles in various fields, including chemistry, biology, and medicine.
Preparation Methods
The preparation of NSC 165211 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
NSC 165211 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
NSC 165211 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 165211 is investigated for its potential therapeutic applications, including its role in treating certain diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 165211 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
NSC 165211 is unique compared to other similar compounds due to its specific chemical structure and properties Similar compounds include those within the same family or class, which may share some structural similarities but differ in their specific functional groups or substituents
References
- Phys. Rev. B 86, 165211 (2012) - Computational design of low-band-gap double perovskites
- Databases & Tools | Developmental Therapeutics Program (DTP) - Cancer
- Chemical Data - NCI DTP Data - NCI Wiki - National Institutes of Health
Properties
CAS No. |
32283-51-5 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indol-3-one |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-12-14-10(7-8-16(12)13)9-3-1-2-4-11(9)15-14/h1-4,12,15H,5-8H2 |
InChI Key |
QYILEJPKUMPTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


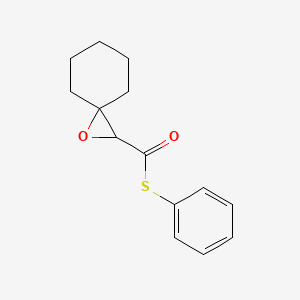
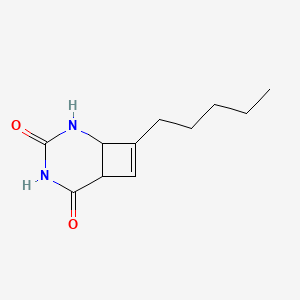
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)


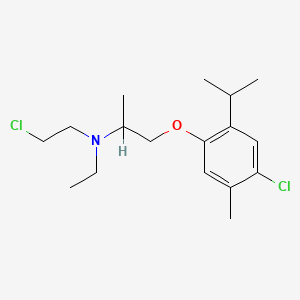
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
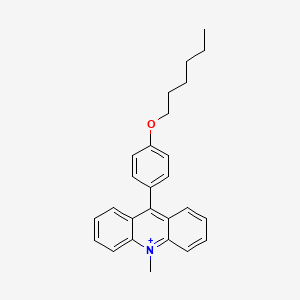
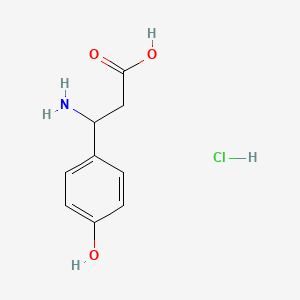
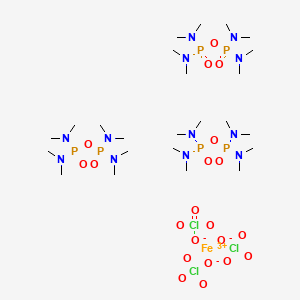


![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)

